molecular formula C10H15NO4S B2989125 N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide CAS No. 866009-06-5

N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide

Cat. No. B2989125
CAS RN: 866009-06-5
M. Wt: 245.29
InChI Key: SHKUSMYEACSBAI-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide, also known as DMET, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMET is a thiophene derivative and belongs to the class of compounds known as heterocyclic compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Material Science Applications

Methoxythiophene derivatives have been synthesized for various applications, including the development of electrochromic materials and conducting polymers. For instance, aromatic polyamides with pendent dimethoxy-substituted triphenylamine units exhibit strong UV-vis absorption and photoluminescence spectra, suggesting their utility in electrochromic devices and as hole-transporting materials (Cha-Wen Chang & Guey‐Sheng Liou, 2008). Similarly, polymers derived from methoxythiophene units, like poly(4,4′-dimethoxybithiophene), demonstrate extraordinary redox and optical properties, making them suitable for applications in conducting materials and electrochromic devices (M. Dietrich & J. Heinze, 1991).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, methoxythiophene derivatives have been explored for their potential as therapeutic agents. The synthesis of novel compounds incorporating methoxythiophene moieties has led to the discovery of molecules with promising anti-inflammatory, analgesic, and anti-cancer activities. For example, novel benzodifuranyl derivatives derived from visnaginone and khellinone, incorporating methoxythiophene carboxamide structures, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). This highlights the potential of methoxythiophene derivatives in the development of new therapeutic agents.

Chemical Synthesis and Reactivity

Methoxythiophene derivatives are also pivotal in the development of synthetic methodologies. For instance, novel synthetic approaches have been developed for the preparation of N-methoxy-N-methylamides, compounds of significant interest in organic synthesis and pharmaceutical chemistry. These methodologies enable the efficient synthesis of Weinreb amides, crucial intermediates for the synthesis of various ketones (Jae In Lee, 2007). The versatility of methoxythiophene derivatives in chemical synthesis underscores their importance in advancing organic chemistry and drug discovery efforts.

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-13-7-4-5-16-9(7)10(12)11-6-8(14-2)15-3/h4-5,8H,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKUSMYEACSBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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